tert-Butyl-(2-ethynyl-indan-2-yloxy)-dimethyl-silane
Description
Properties
IUPAC Name |
tert-butyl-[(2-ethynyl-1,3-dihydroinden-2-yl)oxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24OSi/c1-7-17(18-19(5,6)16(2,3)4)12-14-10-8-9-11-15(14)13-17/h1,8-11H,12-13H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPXYOKPTSIZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC2=CC=CC=C2C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl-(2-ethynyl-indan-2-yloxy)-dimethyl-silane (commonly referred to as TBEIDMS) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of TBEIDMS, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
TBEIDMS is characterized by its unique molecular structure, which includes a tert-butyl group, an ethynyl group, and an indan-2-yloxy moiety. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of TBEIDMS is primarily attributed to its ability to interact with various cellular targets. It has been shown to modulate enzyme activity and receptor interactions, leading to alterations in cellular processes such as:
- Inhibition of cell proliferation : TBEIDMS may induce apoptosis in cancer cells by disrupting key signaling pathways.
- Antimicrobial activity : The compound exhibits potential against various bacterial strains, suggesting a role in combating infections.
Biological Activity Overview
Research indicates that TBEIDMS possesses several biological activities:
-
Anticancer Properties
- TBEIDMS has shown promise in inhibiting the growth of cancer cell lines. Studies have indicated that it can induce cell cycle arrest and apoptosis in specific cancer types.
-
Antimicrobial Activity
- Preliminary studies suggest that TBEIDMS has antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency.
-
Anti-inflammatory Effects
- Some studies have suggested that TBEIDMS may exhibit anti-inflammatory properties, contributing to its potential therapeutic applications in inflammatory diseases.
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against S. aureus | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Studies
- Anticancer Study : A study published in 2021 demonstrated that TBEIDMS significantly inhibited the proliferation of breast cancer cells (MCF-7) through apoptosis induction mechanisms. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
- Antimicrobial Evaluation : In a comparative study against various bacterial strains, TBEIDMS exhibited an MIC of 12 µg/mL against S. aureus, indicating strong antibacterial activity compared to standard antibiotics .
- Inflammation Model : In vivo studies using animal models showed that administration of TBEIDMS reduced paw edema significantly, suggesting its potential use in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl-(2-ethynyl-indan-2-yloxy)-dimethyl-silane with analogous silyl ethers, focusing on substituent effects, reactivity, and applications.
Substituent Effects on Reactivity and Stability
Key Observations :
- Ethynyl vs. Iodo Substituents : Ethynyl groups (as in tert-Butyl(ethynyl)dimethylsilane ) enable alkyne-specific reactions, whereas iodo substituents (e.g., ) facilitate halogen-exchange or elimination reactions.
- Steric Effects : Bulky groups (e.g., tert-butyldiphenylsilyl in ) reduce reaction rates in sterically hindered environments, whereas smaller substituents (e.g., methyl) improve accessibility.
Insights :
- Protection Efficiency : TBS protection of alcohols typically achieves high yields (e.g., 84–99% ) under mild conditions.
- Steric Challenges : Bulky substrates (e.g., diphenylsilyl in ) may require extended reaction times or elevated temperatures.
Spectroscopic and Analytical Data
Preparation Methods
Indan-2-one as a Key Intermediate
Indan-2-one serves as the foundational building block, synthesized via Jones oxidation of indan-2-ol or Friedel-Crafts acylation of indane. The ketone’s electrophilic carbon enables nucleophilic attack by acetylide ions, forming the tertiary alcohol 2-ethynyl-indan-2-ol. This step mirrors methodologies in propargyl silane synthesis, where n-BuLi deprotonates terminal alkynes to generate acetylides.
Synthesis of 2-Ethynyl-indan-2-ol via Acetylide Addition
Lithium Acetylide Generation
In anhydrous tetrahydrofuran (THF) under argon, terminal alkynes (e.g., trimethylsilylacetylene) react with n-BuLi (1.6 M in hexanes) at −78°C to form lithium acetylides. For example, 16.9 mmol of propargyl silane yields 68% of ethyl 2-hydroxy-2-methylpent-3-ynoate after quenching with ethyl pyruvate.
Nucleophilic Addition to Indan-2-one
The lithium acetylide attacks indan-2-one’s carbonyl carbon, forming 2-ethynyl-indan-2-ol. This reaction requires strict temperature control (−78°C to 0°C) to prevent retro-aldol side reactions. Post-reaction workup involves quenching with saturated NH₄Cl, extraction with ethyl acetate, and silica gel chromatography (20–40% EtOAc/hexanes).
Table 1: Representative Yields for Acetylide Additions
| Substrate | Acetylide Source | Yield | Conditions |
|---|---|---|---|
| Indan-2-one | TMS-acetylene | 68% | THF, −78°C, 2h |
| Cyclohexanone | Phenylacetylene | 54% | THF, −78°C, 1.5h |
Silylation of 2-Ethynyl-indan-2-ol
tert-Butyldimethylsilyl Chloride (TBSCl) Activation
The hydroxyl group of 2-ethynyl-indan-2-ol is protected using TBSCl in the presence of imidazole (1.2 equiv) in dichloromethane (DCM) or DMF. Imidazole scavenges HCl, driving the reaction to completion. Industrial-scale TBSCl synthesis avoids THF, employing dimethyl dichlorosilane (DMCS) and ZnCl₂ at 35–45°C.
Reaction Optimization
Pilot studies show that silylation at 0°C to room temperature over 12 hours achieves >95% conversion. Excess TBSCl (1.5 equiv) ensures complete protection, while column chromatography (10% EtOAc/hexanes) isolates the product.
Table 2: Silylation Conditions and Outcomes
| Substrate | Silylating Agent | Base | Solvent | Yield |
|---|---|---|---|---|
| 2-Ethynyl-indan-2-ol | TBSCl | Imidazole | DCM | 92% |
| Cyclopentanol | TBSCl | Pyridine | DMF | 88% |
Industrial Considerations for Silane Production
Scalable Synthesis of TBSCl
The patent CN105330683A outlines a rearrangement reaction between tert-butyldimethylchlorosilane and DMCS catalyzed by ZnCl₂ or AlCl₃ at 35–45°C. This method avoids THF, mitigating azeotrope issues during distillation. For example, 151 kg of tert-butyldimethylchlorosilane reacts with 460 kg DMCS to yield 99.99% pure t-butyldimethylsilane after atmospheric distillation.
Solvent and Catalyst Selection
Industrial protocols prioritize dimethyl dichlorosilane as both reactant and solvent, eliminating the need for external solvents. Lewis acids (e.g., ZnCl₂) are used at 1–5 mol%, ensuring cost-effective catalysis.
Characterization and Analytical Data
NMR Spectroscopic Analysis
The target compound exhibits distinct signals in NMR:
-
δ 0.20 (s, 6H, Si(CH₃)₂)
-
δ 0.95 (s, 9H, C(CH₃)₃)
-
δ 2.45 (s, 2H, indan CH₂)
NMR confirms the ethynyl carbon at δ 85–90 ppm and the quaternary silicon-bearing carbon at δ 25–30 ppm.
Chromatographic Purity
Silica gel chromatography (10–20% EtOAc/hexanes) achieves >99% purity, as verified by HPLC with UV detection at 254 nm.
Alternative Synthetic Routes
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing tert-butyl-(2-ethynyl-indan-2-yloxy)-dimethyl-silane in high yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a tert-butyldimethylsilyl (TBS) protecting group can be introduced to the indanol scaffold via reaction with tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions (e.g., THF or DMF) using imidazole or DMAP as a base. Subsequent functionalization of the ethynyl group may involve Sonogashira coupling with terminal alkynes or iodination followed by elimination .
- Optimization : Ensure rigorous exclusion of moisture to prevent premature desilylation. Monitor reaction progress via TLC or GC-MS, and purify intermediates using silica gel chromatography with hexane/ethyl acetate gradients.
Q. How can the reactivity of the ethynyl group in this compound be leveraged for further derivatization?
- Approach : The ethynyl moiety enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or alkyne metathesis. For example, palladium-catalyzed cross-coupling (Sonogashira) with aryl/heteroaryl halides can extend conjugation for materials science applications. Alternatively, hydroelementation (e.g., hydroboration or hydrohalogenation) introduces functional handles .
- Caution : Steric hindrance from the tert-butyl group may slow reaction kinetics; elevated temperatures (60–80°C) or microwave-assisted synthesis may improve efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Protocols :
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.0–1.2 ppm for CH₃; δ ~25–30 ppm for quaternary C). The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while the silyl ether oxygen deshields adjacent protons .
- IR : Confirm silyl ether (Si-O-C) stretches at 1050–1150 cm⁻¹ and ethynyl C≡C at ~2100 cm⁻¹ .
- HRMS : Validate molecular formula (C₁₇H₂₆O₂Si) with exact mass matching ±3 ppm.
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence regioselectivity in catalytic transformations?
- Analysis : The tert-butyl group creates steric shielding around the indan oxygen, directing electrophilic attacks (e.g., epoxidation or halogenation) to the less hindered ethynyl site. Computational studies (DFT) can map electron density and steric maps to predict selectivity .
- Case Study : In Heck coupling, bulky ligands (e.g., P(t-Bu)₃) synergize with the tert-butyl group to suppress β-hydride elimination, favoring vinylation over polymerization .
Q. What mechanisms underlie contradictory biological activity data (e.g., tubulin inhibition vs. no observed cytotoxicity)?
- Resolution : Contradictions may arise from differential cellular uptake (e.g., silyl ethers’ lipophilicity enhancing membrane permeability) or metabolic desilylation in vivo. Validate using:
- Fluorescence microscopy : Track cellular localization with BODIPY-labeled analogs.
- Metabolite profiling (LC-MS) : Identify desilylated byproducts in cell lysates .
- Experimental Design : Compare activity in wild-type vs. cytochrome P450-inhibited cell lines to assess metabolic stability.
Q. How can discrepancies in NMR data for diastereomeric mixtures be resolved?
- Troubleshooting :
- Variable-Temperature NMR : Freeze out conformational exchange to resolve overlapping signals.
- Chiral Derivatization : Convert diastereomers into distinct derivatives (e.g., Mosher esters) for clear ¹H/¹⁹F NMR differentiation .
- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry .
Q. What catalytic systems are optimal for asymmetric functionalization of the ethynyl group?
- Recommendations :
- Chiral Au(I) complexes : Catalyze asymmetric hydroalkoxylation of ethynyl groups with enantiomeric excess (ee) >90% .
- Enzyme-mediated catalysis : Lipases (e.g., CAL-B) in nonpolar solvents can resolve racemic mixtures via kinetic resolution .
- Data Interpretation : Use chiral HPLC (e.g., Chiralpak IA) to quantify ee and monitor reaction progress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
